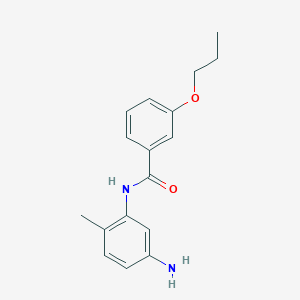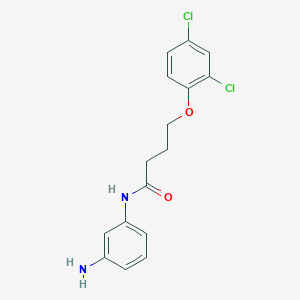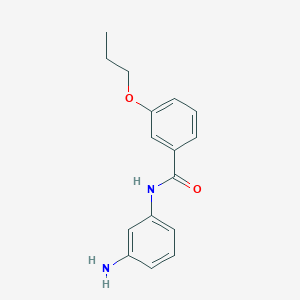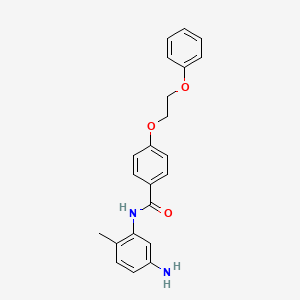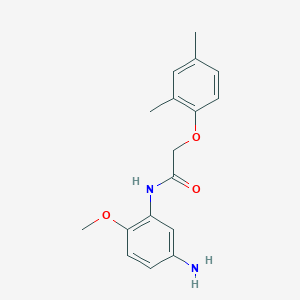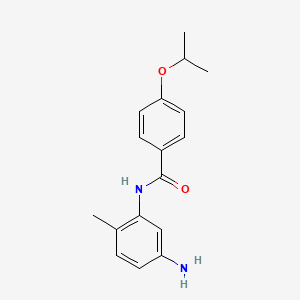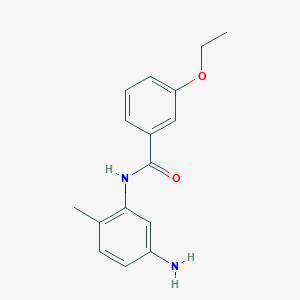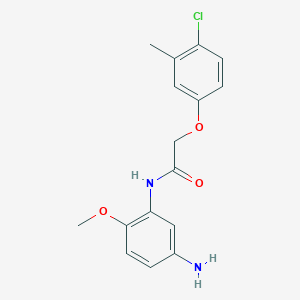![molecular formula C18H21ClN2O2 B1385052 N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide CAS No. 1020055-38-2](/img/structure/B1385052.png)
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
Descripción general
Descripción
“N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide” is a chemical compound with the molecular formula C18H21ClN2O2 and a molecular weight of 332.82 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide” can be represented by the SMILES string:CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N . This indicates the presence of an acetamide group, a tert-butyl group, and a chlorophenyl group in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide” include a molecular weight of 332.82 and a molecular formula of C18H21ClN2O2 . More detailed properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the current resources .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide: serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. The presence of both an amine and a chlorophenyl group allows for selective reactions to occur, which is crucial in the design of molecules with specific biological activities .
Chemical Synthesis: Microreactor Technology
In chemical synthesis, this compound can be utilized within microreactor technology. Microreactors offer a controlled environment for conducting chemical reactions with precision. The use of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide in such setups can lead to efficient production of desired products, minimizing by-products and enhancing yield .
Industrial Applications: Green Chemistry
The tert-butyl group within the compound’s structure can be leveraged in green chemistry applications. Its unique reactivity pattern allows for the development of solvent-free and metal-free synthesis processes. This aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing .
Pharmacology: Drug Development
In pharmacology, the compound’s role is significant in the development of new drugs. Its molecular framework can be used to create analogs that interact with various biological targets. This can lead to the discovery of new active pharmaceutical ingredients with improved efficacy and reduced side effects .
Biochemistry: Enzyme Inhibition
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide: may act as an enzyme inhibitor in biochemical pathways. By binding to the active sites of enzymes, it can modulate the metabolic pathways, which is a common strategy in the design of drugs for diseases like cancer and diabetes .
Environmental Impact: Biodegradation Studies
The environmental impact of chemicals is a growing concern. Studying the biodegradation of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide can provide insights into its persistence in the environment and potential toxicity. This is crucial for assessing the environmental safety of new chemical entities .
Propiedades
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)12-4-7-14(8-5-12)23-11-17(22)21-13-6-9-15(19)16(20)10-13/h4-10H,11,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSABBLURVTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



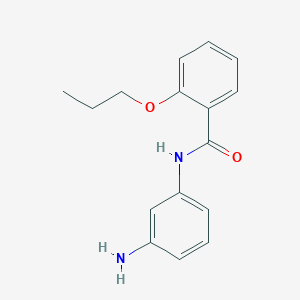
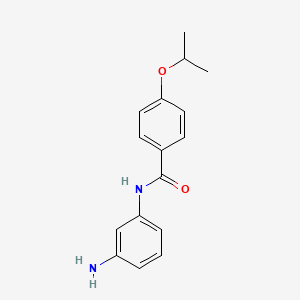
![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)
